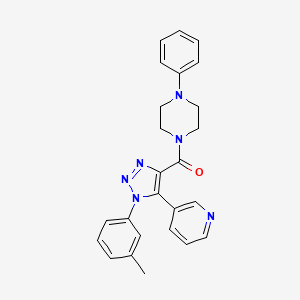
(4-phenylpiperazin-1-yl)(5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-phenylpiperazin-1-yl)(5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H24N6O and its molecular weight is 424.508. The purity is usually 95%.
BenchChem offers high-quality (4-phenylpiperazin-1-yl)(5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-phenylpiperazin-1-yl)(5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Endocannabinoid Hydrolases Inhibition
Compounds similar to (4-phenylpiperazin-1-yl)(5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)methanone have been studied for their inhibition of endocannabinoid hydrolases FAAH and MAGL. Such compounds display potent inhibition, highlighting their potential in modulating endocannabinoid signaling, which is crucial in several physiological processes (Morera et al., 2012).
Crystal Structure Analysis
The crystal structure of similar compounds has been analyzed, providing insights into their molecular arrangement and potential interactions with biological targets. This structural information is vital for understanding their mechanism of action (Cao et al., 2010).
P2X7 Antagonist Development
Compounds with similar structures have been synthesized and profiled as P2X7 antagonists. These compounds show promise in the treatment of mood disorders, demonstrating the potential therapeutic applications of such chemical structures (Chrovian et al., 2018).
Acetylcholinesterase Inhibition
Studies have shown that arylisoxazole-phenylpiperazine derivatives, closely related to the chemical , can act as selective inhibitors of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Saeedi et al., 2019).
Antimicrobial Activity
Some derivatives of this compound have demonstrated significant antimicrobial activity. This suggests a potential role in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (Kumar et al., 2012).
Anti-inflammatory and Antibacterial Agents
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. These findings open avenues for the development of new drugs in these therapeutic areas (Ravula et al., 2016).
properties
IUPAC Name |
[1-(3-methylphenyl)-5-pyridin-3-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-19-7-5-11-22(17-19)31-24(20-8-6-12-26-18-20)23(27-28-31)25(32)30-15-13-29(14-16-30)21-9-3-2-4-10-21/h2-12,17-18H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSQFFWQIRHEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Bromophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2772368.png)

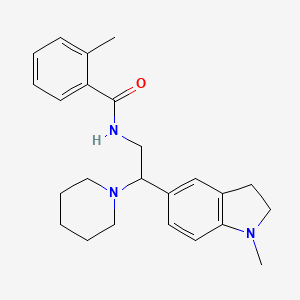
![2-Amino-2-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]acetic acid](/img/structure/B2772372.png)
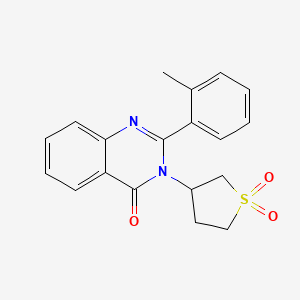
![4-Bromothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2772378.png)
![N-[(5-Phenyl-1H-pyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2772383.png)
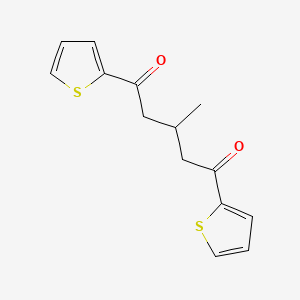
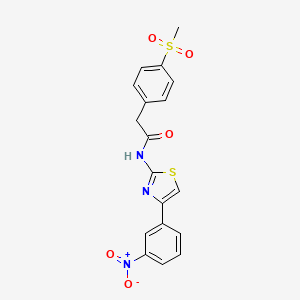
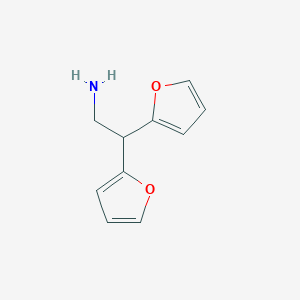
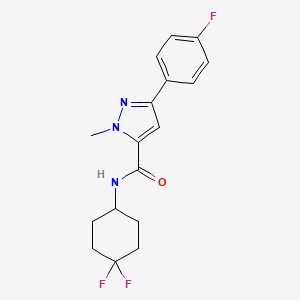
![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)